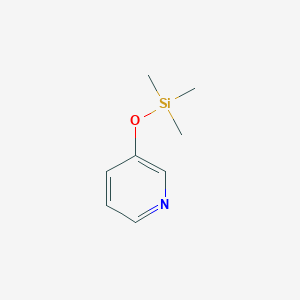![molecular formula C6H6O6 B8641590 (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound derived from D-glucaric acid. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its stability and biodegradability, making it an important reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione can be synthesized through the cyclization of D-glucaric acid. One common method involves dissolving D-glucaric acid in an alcohol solvent, adding an acid catalyst, and heating the mixture for a specific period . Another method uses potassium gluconate as the organic acid, which is then treated with an organic acid or a salt thereof to obtain high-purity D-glucaric acid 1,4:6,3-dilactone .
Industrial Production Methods: Industrial production of D-glucaric acid 1,4:6,3-dilactone often involves the use of calcium D-gluconate as a raw material. The calcium ions are separated from an aqueous solution of calcium D-gluconate using an ion exchange resin, followed by distillation with a solvent such as methyl isobutyl ketone . This method, however, can be costly due to the complex processes involved.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride can be used to convert D-glucaric acid 1,4:6,3-dilactone into its reduced forms.
Substitution: Acid catalysts are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones and acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with specific enzymes and molecular pathways. One key enzyme is D-glucuronolactone dehydrogenase, which oxidizes the lactone of D-glucuronic acid to D-glucaric acid 1,4:6,3-dilactone . This compound also acts as a potent inhibitor of beta-glucuronidase, thereby affecting the metabolism of glucuronic acid .
Comparaison Avec Des Composés Similaires
- D-Glucaric acid 1,4-lactone
- D-Saccharic acid 1,4-lactone
- D-Glucaric acid di-g-lactone diacetate
Comparison: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while D-Glucaric acid 1,4-lactone and D-Saccharic acid 1,4-lactone share similar lactone structures, their reactivity and applications can differ significantly .
Propriétés
Formule moléculaire |
C6H6O6 |
|---|---|
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H/t1-,2+,3-,4-/m1/s1 |
Clé InChI |
QRFNDAVXJCGLFB-GJPGBQJBSA-N |
SMILES isomérique |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O |
SMILES canonique |
C12C(C(C(=O)O1)O)OC(=O)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(3-Cyclopropylpropoxy)benzoyl]glycine](/img/structure/B8641548.png)

![[(4-Chloro-1H-pyrazol-1-yl)oxy]methyl thiocyanate](/img/structure/B8641555.png)





![[5-(1-Methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid](/img/structure/B8641592.png)
